5-Hexyl-5-methyl-imidazolidine-2,4-dione
CAS No.: 5472-88-8
Cat. No.: VC13305500
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5472-88-8 |
|---|---|
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 5-hexyl-5-methylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14) |
| Standard InChI Key | IRPZLZDRELZAHU-UHFFFAOYSA-N |
| SMILES | CCCCCCC1(C(=O)NC(=O)N1)C |
| Canonical SMILES | CCCCCCC1(C(=O)NC(=O)N1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
5-Hexyl-5-methyl-imidazolidine-2,4-dione (CAS: 5336-03-8, 5472-88-8) is a white crystalline solid with the molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol. Its IUPAC name, 5-hexyl-5-methylimidazolidine-2,4-dione, reflects the substitution pattern on the imidazolidine ring. The compound’s structure features a central five-membered ring with carbonyl groups at positions 2 and 4, while a hexyl (-C₆H₁₃) and methyl (-CH₃) group occupy position 5 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ | |
| Molecular Weight | 198.26 g/mol | |
| CAS Registry Number | 5336-03-8, 5472-88-8 | |
| IUPAC Name | 5-hexyl-5-methylimidazolidine-2,4-dione | |
| SMILES | CCCCCCC1(C(=O)NC(=O)N1)C | |
| Solubility | Low in water; soluble in organic solvents |
Structural Analysis
The imidazolidine-dione core adopts a planar conformation due to conjugation between the carbonyl groups and the ring’s nitrogen atoms. X-ray crystallography of analogous compounds reveals that substituents at position 5 influence ring puckering and intermolecular interactions . The hexyl chain introduces hydrophobicity, enhancing lipid membrane permeability, while the methyl group adds steric bulk, potentially affecting binding to biological targets.
Synthesis and Reaction Pathways
Conventional Synthesis
The primary synthesis route involves the reaction of hexylamine with methyl isocyanate under anhydrous conditions. This stepwise process proceeds via nucleophilic attack of the amine on the isocyanate, followed by cyclization to form the imidazolidine ring (Scheme 1). Optimal yields (70–80%) are achieved in inert atmospheres (e.g., nitrogen) at 60–80°C.
Scheme 1: Synthesis of 5-Hexyl-5-methyl-imidazolidine-2,4-dione
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Hexylamine + Methyl isocyanate → Urea intermediate
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Cyclization (base-mediated) → Imidazolidine-dione
Reaction Mechanisms
The compound undergoes characteristic reactions of imidazolidine-diones:
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Oxidation: The α-hydrogens adjacent to carbonyl groups are susceptible to oxidation, forming hydroxyl or ketone derivatives.
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N-Alkylation: Treatment with alkyl halides in the presence of a base (e.g., NaH) substitutes the ring’s nitrogen atoms, modifying electronic properties .
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Ring-Opening: Strong nucleophiles (e.g., Grignard reagents) cleave the ring, yielding linear diamides.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related imidazolidine-diones shows melting points between 120–150°C. Thermal decomposition occurs above 250°C, releasing CO and NH₃.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch).
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¹H NMR (CDCl₃): δ 1.2–1.4 (m, hexyl chain), δ 1.6 (s, methyl), δ 3.4–3.6 (ring CH₂).
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¹³C NMR: δ 175–180 (C=O), δ 50–60 (ring carbons), δ 22–35 (alkyl carbons).
Industrial Applications
Chemical Intermediate
The compound serves as a precursor for:
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Polyurethane foams: Reacts with diisocyanates to form cross-linked polymers.
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Ligands for catalysis: Modified derivatives coordinate transition metals (e.g., Pd, Cu) in coupling reactions.
Material Science
Incorporation into liquid crystals enhances thermal stability (ΔT = 50°C) due to rigid ring structure.
Future Directions
While 5-Hexyl-5-methyl-imidazolidine-2,4-dione shows promise, further research is needed to:
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Elucidate its pharmacokinetics and metabolite profile.
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Optimize synthesis for industrial-scale production.
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Validate therapeutic efficacy in vivo.
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